molecular formula C12H15N3 B14807603 2-(1-Benzyl-1H-imidazol-4-yl)ethanamine

2-(1-Benzyl-1H-imidazol-4-yl)ethanamine

Cat. No.: B14807603
M. Wt: 201.27 g/mol
InChI Key: HJAAETDYBWUJCC-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-imidazol-4-yl)ethanamine is a synthetic organic compound characterized by an imidazole core substituted with a benzyl group at the 1-position and an ethanamine side chain at the 4-position.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

2-(1-benzylimidazol-4-yl)ethanamine

InChI

InChI=1S/C12H15N3/c13-7-6-12-9-15(10-14-12)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8,13H2

InChI Key

HJAAETDYBWUJCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine typically involves the reaction of benzylamine with imidazole derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and controlled environments to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced nitrogen atoms .

Scientific Research Applications

2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antitumor, and analgesic activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-imidazol-4-yl)-ethylamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory processes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

The structural and functional attributes of 2-(1-Benzyl-1H-imidazol-4-yl)ethanamine can be contextualized against the following analogs:

Structural Analogues with Imidazole/Benzimidazole Cores
Compound Name Key Structural Features Molecular Weight (g/mol) Reported Activity/Application Evidence Source
2-(1H-Imidazol-1-yl)ethanamine (BP 5174) Imidazole-1-yl + ethanamine (no benzyl substitution) 111.14 Base compound; lacks pharmacological data
2-(1H-Benzimidazol-1-yl)-1-(4-fluorophenyl)ethanamine Benzimidazole core + 4-fluorophenyl-ethanamine 255.29 Unspecified activity; structural similarity to antipsychotics
1-[2-(1H-Benzimidazol-2-yl)ethanamine]-thioxanthenone Benzimidazole + thioxanthonic hybrid ~400 (estimated) Potent P-glycoprotein (P-gp) inhibitor; enhances doxorubicin efficacy

Key Differences :

  • The benzyl group in the target compound increases steric bulk and lipophilicity compared to BP 5174, which may enhance receptor binding or metabolic stability .
NBOMe Series (Psychedelic Derivatives)
Compound Name Structure Molecular Weight (g/mol) Activity Evidence Source
25I-NBOMe 2,5-dimethoxy-4-iodophenyl + methoxybenzyl 413.24 High-potency 5-HT2A agonist; hallucinogenic
25C-NBOMe 2,5-dimethoxy-4-chlorophenyl + methoxybenzyl 341.83 Similar psychedelic activity
Target Compound Benzyl-imidazole + ethanamine 241.31 (estimated) Unknown activity; structural divergence N/A

Key Differences :

  • The NBOMe series features a phenethylamine backbone with methoxy and halogen substitutions critical for 5-HT2A receptor agonism. In contrast, the target compound’s imidazole ring and benzyl group suggest divergent receptor interactions, possibly favoring non-serotonergic targets .
Substituted Benzimidazole Derivatives
Compound Name Substituents Molecular Weight (g/mol) Activity/Application Evidence Source
2-(1H-Benzimidazol-1-yl)-1-(4-methylphenyl)ethanamine 4-methylphenyl + benzimidazole 251.33 Unspecified; structural analog
This compound Benzyl + imidazole 241.31 Unknown N/A

Key Differences :

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